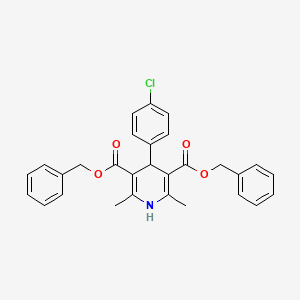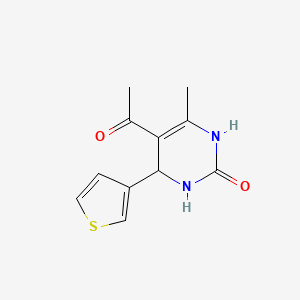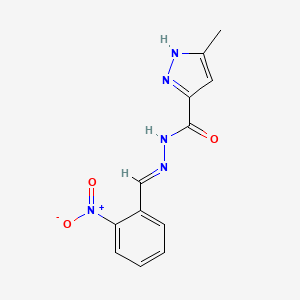![molecular formula C25H30N2O6 B3895807 N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B3895807.png)
N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]
説明
N,N'-1,2-propanediylbis[3-(3,4-dimethoxyphenyl)acrylamide] is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DAPMA and is synthesized by the reaction of 3-(3,4-dimethoxyphenyl)acryloyl chloride with N,N'-1,2-propanediamine.
科学的研究の応用
DAPMA has been extensively studied for its potential applications in various fields of research. It has been reported to have antimicrobial, anticancer, and anti-inflammatory properties. DAPMA has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against cancer cell lines, such as MCF-7 and HeLa cells. Moreover, DAPMA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of DAPMA is not well understood. However, it is believed that DAPMA exerts its antimicrobial, anticancer, and anti-inflammatory effects by inhibiting the activity of specific enzymes or proteins. For example, DAPMA has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. DAPMA has also been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cancer cells.
Biochemical and Physiological Effects:
DAPMA has been shown to have minimal toxicity and is well tolerated by cells and animals. It has been reported to have low cytotoxicity and does not induce apoptosis in normal cells. Moreover, DAPMA has been found to be stable in various biological fluids, including plasma and serum. DAPMA has also been shown to possess good solubility in water and organic solvents, which makes it suitable for various applications.
実験室実験の利点と制限
The advantages of using DAPMA in lab experiments include its high yield and purity, minimal toxicity, and stability in biological fluids. Moreover, DAPMA has been found to be effective against various bacterial strains and cancer cell lines. However, the limitations of using DAPMA in lab experiments include its limited solubility in some organic solvents and its unknown mechanism of action.
将来の方向性
There are several future directions for research on DAPMA. One potential application of DAPMA is in the development of new antimicrobial agents. Moreover, DAPMA has been shown to possess anticancer properties, and further research is needed to explore its potential as a cancer therapeutic agent. Additionally, DAPMA has been found to possess anti-inflammatory properties, and further studies are needed to investigate its potential in the treatment of inflammatory diseases. Finally, the mechanism of action of DAPMA needs to be further elucidated to fully understand its potential applications in various fields of research.
Conclusion:
In conclusion, DAPMA is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is synthesized by the reaction of 3-(3,4-dimethoxyphenyl)acryloyl chloride with N,N'-1,2-propanediamine and has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. DAPMA has minimal toxicity and is well tolerated by cells and animals. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-17(27-25(29)13-9-19-7-11-21(31-3)23(15-19)33-5)16-26-24(28)12-8-18-6-10-20(30-2)22(14-18)32-4/h6-15,17H,16H2,1-5H3,(H,26,28)(H,27,29)/b12-8+,13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWHAMPAJGDALA-QHKWOANTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC(=C(C=C1)OC)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-({[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B3895744.png)

![1-(cyclohexylmethyl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3895770.png)

![5-(2,4-dichlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3895778.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3895784.png)
![N-(3,4-dichlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B3895788.png)
![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B3895794.png)



![3-{3-(4-biphenylyl)-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895822.png)